molecular formula C7H2Cl2F2O B127513 3-Chloro-2,4-difluorobenzoyl chloride CAS No. 157373-00-7

3-Chloro-2,4-difluorobenzoyl chloride

Cat. No. B127513
CAS RN: 157373-00-7
M. Wt: 210.99 g/mol
InChI Key: XGKKQSXUVHMKGM-UHFFFAOYSA-N
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Description

The compound 3-Chloro-2,4-difluorobenzoyl chloride is closely related to various fluorinated aromatic compounds that have been synthesized and studied for their unique chemical properties. Although the exact compound is not directly discussed in the provided papers, the related compounds provide insight into the chemical behavior and structural characteristics that might be expected from 3-Chloro-2,4-difluorobenzoyl chloride.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves halogenation reactions, as seen in the preparation of 3-Chloro-2,4,5-trifluorobenzoic acid, which was synthesized by chlorinating 3-amino-2,4,5-trifluorobenzoic acid . Similarly, the synthesis of 4-Chloro-2,

Scientific Research Applications

Synthesis and Material Science Applications

  • Chemical Synthesis : Chloro and difluorobenzoyl chlorides, including compounds similar to 3-chloro-2,4-difluorobenzoyl chloride, are extensively used in chemical syntheses. For instance, the synthesis of high-purity difluorobenzene derivatives, which serve as intermediates for active pharmaceutical ingredients and agrochemicals, relies on chloro and difluorobenzoyl chlorides for directing fluorine substitution and achieving desired molecular architectures (Moore, 2003). These compounds facilitate the creation of molecules with specific electronic and steric properties critical for biological activity or material performance.

  • Material Science : The precise electronic and structural modifications achievable with difluorobenzoyl chlorides, including 3-chloro-2,4-difluorobenzoyl chloride, underpin their importance in material science. They are used to tailor the properties of materials, such as in the synthesis of lanthanide complexes, which have applications ranging from luminescent materials to catalysts (Tang et al., 2013). The ability to finely adjust the electronic nature of these complexes through the introduction of chloro and difluorobenzoyl chloride derivatives highlights their significance in developing new materials with unique properties.

  • Environmental and Analytical Chemistry : Research on the degradation of chlorinated aromatic compounds, which are structurally related to 3-chloro-2,4-difluorobenzoyl chloride, provides insights into environmental remediation techniques. Studies on gamma irradiation-induced degradation offer perspectives on treating effluent containing chlorinated organics, potentially guiding the development of methods to handle waste from synthetic processes involving chloro and difluorobenzoyl chlorides (Chu & Wang, 2016).

Mechanism of Action

Mode of Action

3-Chloro-2,4-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions . It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively. The chlorine atom is displaced in these reactions, which results in the formation of a new carbon-nitrogen or carbon-oxygen bond .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-difluorobenzoyl chloride . For instance, its reactivity means it could potentially react with water or other substances in the environment, which could affect its stability and activity. Additionally, factors such as pH and temperature could influence the rate of its reactions.

Safety and Hazards

3-Chloro-2,4-difluorobenzoyl chloride is a hazardous substance. It can cause severe skin burns and eye damage. It is also sensitive to moisture .

properties

IUPAC Name

3-chloro-2,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKQSXUVHMKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378537
Record name 3-Chloro-2,4-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluorobenzoyl chloride

CAS RN

157373-00-7
Record name 3-Chloro-2,4-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A quantity of 6.0 g of 3-chloro-2,4-difluorobenzoic acid is suspended in 20 ml of dichloromethane. A quantity of 2.99 ml of oxalyl chloride and 2 drops of DMF are then added. The suspension is stirred at room temperature overnight and the desired product is collected after evaporation of the solvent.
Quantity
6 g
Type
reactant
Reaction Step One
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2.99 mL
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0 (± 1) mol
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20 mL
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Synthesis routes and methods II

Procedure details

Thionyl chloride is metered at 70° C. to a suspension of 235 g (1.22 mol) of 3-chloro-2,4-difluorobenzoic acid in 800 ml of toluene and 3 ml of dimethylformamide until a clear solution has formed and evolution of gas is no longer observed. The toluene and excess thionyl chloride are then distilled off, and the product is subsequently obtained by distillation.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
800 mL
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solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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